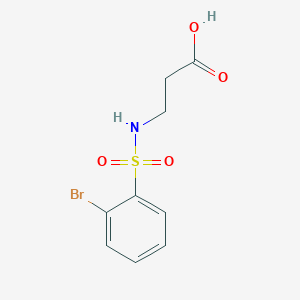

3-(2-Bromobenzenesulfonamido)propanoic acid

Description

3-(2-Bromobenzenesulfonamido)propanoic acid is a sulfonamide derivative featuring a brominated benzene ring linked via a sulfonamide group to a propanoic acid backbone. Its molecular formula is C₉H₁₀BrNO₄S, with a molecular weight of 316.20 g/mol (estimated based on analogous compounds in ).

Properties

IUPAC Name |

3-[(2-bromophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4S/c10-7-3-1-2-4-8(7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWPLGSMFCYFBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromobenzenesulfonamido)propanoic acid typically involves the reaction of 2-bromobenzenesulfonyl chloride with 3-aminopropanoic acid under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acid derivatives or reduced to sulfinamides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and propanoic acid derivatives

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

3-(2-Bromobenzenesulfonamido)propanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations :

- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius increases steric hindrance and lipophilicity (logP ~2.5 for Br vs. ~1.8 for Cl), which may enhance membrane permeability but reduce solubility.

Non-Halogenated Sulfonamido Propanoic Acids

Compounds such as 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid () feature aromatic heterocycles instead of halogens. These derivatives exhibit distinct conformational flexibility due to the indole ring, enabling π-π stacking interactions absent in brominated analogs. However, their larger size (e.g., molecular weight >350 g/mol) may limit bioavailability compared to simpler halogenated derivatives.

Chlorinated Phenylpropanoic Acid Derivatives

highlights 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid and its methyl ester, which lack sulfonamide groups but share a propanoic acid backbone. These compounds demonstrate selective antimicrobial activity against E. coli and S. aureus (MIC values: 8–16 µg/mL). The absence of a sulfonamide group reduces hydrogen-bonding capacity but increases metabolic stability, suggesting that sulfonamide inclusion in this compound could balance target affinity and stability.

Methylthio-Propanoic Acid Esters

These esters contribute to pineapple aroma (OAVs >1), emphasizing that sulfur atoms in propanoic acid derivatives can drive both biological and sensory activities.

Research Findings and Implications

- Antimicrobial Potential: Chlorinated sulfonamides (e.g., ) and phenylpropanoic acids () suggest that this compound may exhibit Gram-positive/negative activity, though bromine’s bulkiness could reduce efficacy compared to lighter halogens.

- Synthetic Utility : The sulfonamide group enables facile functionalization (e.g., halogenation, esterification), as seen in , where analogous compounds underwent hydrazone formation.

- Structural Insights : Crystallographic data for related sulfonamides () reveal planar sulfonamide geometries and solvent-dependent packing, critical for solid-state stability.

Biological Activity

3-(2-Bromobenzenesulfonamido)propanoic acid (CAS No. 781626-91-3) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound's mechanism of action and interactions with biological targets are critical for understanding its therapeutic potential.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Sulfonamides, including this compound, are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects, making it a candidate for antimicrobial applications.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Effective against various bacterial strains due to its ability to inhibit folate synthesis.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- Anticancer Activity : Preliminary studies suggest that sulfonamide derivatives may influence cancer cell proliferation and apoptosis.

Antimicrobial Activity

A study conducted on the efficacy of sulfonamide derivatives highlighted the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial properties, particularly against resistant strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Effects

Research investigating the anti-inflammatory properties revealed that the compound could downregulate the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This effect was observed in vitro using human cell lines stimulated with lipopolysaccharides (LPS).

Anticancer Activity

In vitro studies have shown that this compound may induce apoptosis in various cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death. A notable study demonstrated a dose-dependent response in cancer cells, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.